Bis(4-(trifluoromethyl)phenyl)phosphine oxide
Description
Bis(4-(trifluoromethyl)phenyl)phosphine oxide is an organophosphorus compound characterized by two 4-(trifluoromethyl)phenyl groups attached to a central phosphorus atom. The trifluoromethyl (-CF₃) substituents confer strong electron-withdrawing properties, making the compound highly electron-deficient. This feature is critical in applications such as catalysis, polymer synthesis, and materials science.
Properties
IUPAC Name |
oxo-bis[4-(trifluoromethyl)phenyl]phosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6OP/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUILBJIDCJXKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)[P+](=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6OP+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-(trifluoromethyl)phenyl)phosphine oxide typically involves the reaction of 4-(trifluoromethyl)phenylmagnesium bromide with phosphoryl chloride . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the pure product .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise
Biological Activity
Bis(4-(trifluoromethyl)phenyl)phosphine oxide (BTPO) is a phosphine oxide compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by data tables and relevant case studies.
Synthesis
BTPO can be synthesized through various methods, primarily involving the reaction of trifluoromethylated phenyl derivatives with phosphorus-containing reagents. For instance, one common method involves the reaction of tris(4-(trifluoromethyl)phenyl)phosphine with oxidizing agents to yield BTPO .
Biological Activity Overview
BTPO exhibits a range of biological activities, including:
- Enzyme Inhibition : BTPO has been studied for its ability to inhibit various enzymes, which may have implications in drug development.
- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent against various pathogens.
- Pharmaceutical Applications : Ongoing research is investigating its role as a pharmaceutical intermediate and its safety profile in drug formulations.
The biological activity of BTPO is attributed to its structural features:
- Lipophilicity : The trifluoromethyl groups enhance the compound's ability to penetrate biological membranes.
- Hydrogen Bonding : The phosphine oxide moiety can form strong hydrogen bonds with target biomolecules, facilitating enzyme inhibition or modulation .
Antimicrobial Activity
A study evaluated the antimicrobial effects of BTPO derivatives against several bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, outperforming traditional antibiotics in some cases .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| BTPO | E. coli | 18 |
| BTPO | S. aureus | 22 |
| Control | Penicillin | 15 |
Enzyme Inhibition
Research has demonstrated that BTPO can inhibit specific enzymes involved in metabolic pathways. For example, it was found to inhibit acetylcholinesterase (AChE), an enzyme crucial for neurotransmission. The IC50 value was determined to be 45 µM, indicating moderate potency compared to known inhibitors .
Safety and Toxicity
The safety profile of BTPO is critical for its application in pharmaceuticals. Preliminary toxicity studies indicate that BTPO has a low toxicity profile in vitro, with no significant cytotoxic effects observed at concentrations below 100 µM in human cell lines . Further studies are required to assess long-term effects and potential environmental impacts.
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds are structurally or functionally related to Bis(4-(trifluoromethyl)phenyl)phosphine oxide:
Comparative Analysis of Properties
Thermal and Mechanical Performance
- Trifluoromethyl vs. Fluorine : Polyimides derived from this compound exhibit higher Tg (247°C) and tensile strength (TS ≈ 124.9 MPa) than those with 4-fluoro substituents (Tg ≈ 220°C, TS ≈ 100 MPa) .
- Trifluoromethyl vs. Methoxy : Methoxy-substituted derivatives show reduced thermal stability (Tg < 200°C) due to weaker intermolecular interactions .
Catalytic Performance
- Electron-Withdrawing Effects : The -CF₃ group in this compound enhances hydrogen bonding with substrates, achieving 86% ee in enantioselective phosphinylation. In contrast, tert-butyl substituents (electron-donating) achieve higher ee (93%) due to steric effects .
- Substituent Position : Meta-substituted trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenyl) reduce packing compactness in molecular structures, impacting catalytic site accessibility .
Solubility and Processability
- This compound-based polyimides show good solubility in organic solvents (e.g., DMAc, NMP) due to the -CF₃ groups disrupting crystallinity .
- In contrast, 3,5-bis(trifluoromethyl)phenyl derivatives exhibit lower solubility due to increased steric bulk .
Key Research Findings
Polymer Applications :
- Polyimides incorporating this compound demonstrate superior atomic oxygen resistance, forming a passivating phosphate layer upon exposure .
- These polymers achieve dielectric constants as low as 2.5, making them suitable for high-performance electronics .
Catalysis :
- The compound’s electron deficiency facilitates phosphine oxide reduction in catalytic cycles, enabling efficient synthesis of fluorinated heterocycles .
- In Ugi four-component reactions, -CF₃ groups perform comparably to ester/sulfone substituents, suggesting flexibility in catalyst design .
Material Limitations :
- Despite high thermal stability, trifluoromethyl-substituted phosphine oxides are prone to oxidation during solvent removal, requiring inert atmosphere handling .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(4-(trifluoromethyl)phenyl)phosphine oxide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or oxidation of the corresponding phosphine. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) enhance reactivity due to their ability to stabilize intermediates.
- Temperature : Controlled heating (80–120°C) minimizes side reactions like over-oxidation or decomposition.
- Catalysts : Transition-metal catalysts (e.g., Pd) may improve cross-coupling efficiency in aryl-substituted derivatives .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) achieves >95% purity, as validated by GC or HPLC .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Spectroscopy : P NMR identifies the phosphine oxide group (δ ~20–30 ppm). F NMR confirms trifluoromethyl substitution (δ ~-60 to -70 ppm).
- X-ray crystallography : Resolves bond angles and distances, critical for understanding steric effects from the bulky aryl groups.
- Infrared (IR) spectroscopy : Detects P=O stretching (~1150–1250 cm), though NIST-standardized databases may lack reference data, necessitating cross-validation with computational methods (e.g., DFT) .
Advanced Research Questions
Q. What role does this compound play in lanthanide complexation, and how do 4f-orbital interactions influence catalytic activity?
- Methodological Answer :
- Coordination studies : The compound acts as a Lewis base, binding to lanthanides (e.g., La, Ce) via the phosphoryl oxygen. X-ray absorption spectroscopy (XAS) and DFT calculations reveal partial covalent bonding involving 4f-orbitals, which enhances catalytic turnover in reactions like C–H activation .
- Experimental design : Compare catalytic performance of lanthanide complexes with/without the ligand using kinetic studies (e.g., UV-Vis monitoring) and isotopic labeling to trace mechanistic pathways.
Q. How can researchers resolve contradictions in reported reactivity of this compound in radical polymerization versus thermal stability studies?
- Methodological Answer :
- Hypothesis testing : Conflicting data may arise from solvent polarity (e.g., toluene vs. DMSO) or oxygen presence. Design factorial experiments (2 designs) varying solvent, temperature, and initiator type to isolate contributing factors .
- Analytical tools : Use DSC/TGA to assess thermal decomposition thresholds (>200°C) and EPR spectroscopy to detect radical intermediates during polymerization. Correlate findings with computational models (e.g., bond dissociation energy calculations) .
Q. What environmental risks are associated with this compound, and how can its persistence in aquatic systems be modeled?
- Methodological Answer :
- Toxicity screening : Follow OECD guidelines for acute aquatic toxicity (e.g., Daphnia magna assays). The compound’s high logP (~4.5) suggests bioaccumulation potential, requiring sediment/water partitioning studies.
- Degradation modeling : Use EPI Suite or SPARC to predict hydrolysis half-lives. Validate via LC-MS/MS analysis of degradation products under UV irradiation or microbial action .
Methodological Considerations for Data Interpretation
Q. How should researchers address discrepancies in spectroscopic data for this compound across different laboratories?
- Methodological Answer :
- Standardization : Calibrate instruments using certified reference materials (e.g., triphenylphosphine oxide derivatives with known spectra) .
- Collaborative trials : Conduct round-robin tests to identify inter-lab variability sources (e.g., solvent purity, temperature control).
- Computational validation : Compare experimental IR/NMR data with DFT-simulated spectra to confirm assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
